Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
CAS No.:
Cat. No.: VC13738333
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O2 |
|---|---|
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | NSTORCLCXFBAKE-YCBDHFTFSA-N |
| Isomeric SMILES | COC(=O)C[C@H](C1=CC=NC=C1)N.Cl.Cl |
| SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 3-amino-3-pyridin-4-ylpropanoate dihydrochloride, reflects its core structure: a propanoate ester backbone with an amino group and pyridin-4-yl ring at the beta position. The (R)-enantiomer configuration is critical for stereoselective interactions in biological systems. The dihydrochloride salt form improves stability and aqueous solubility, facilitating handling in laboratory settings .
Table 1: Key Physicochemical Properties
The pyridine ring’s electron-deficient nature influences reactivity, while the ester group enables further functionalization via hydrolysis or transesterification .
Synthesis and Industrial Production
Chiral Synthesis Strategies
Synthesizing the (R)-enantiomer necessitates asymmetric methods to ensure enantiopurity. One validated route involves:
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Enantioselective Mannich Reaction: Pyridin-4-ylcarbaldehyde reacts with methyl acrylate and a chiral amine catalyst (e.g., Cinchona alkaloids) to yield the β-amino ester with high enantiomeric excess (ee > 90%).
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and stability .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize heat and mass transfer, minimizing side reactions. Quality control via inline HPLC ensures ≥98% purity, with residual solvents (e.g., methanol, dichloromethane) maintained below ICH guidelines.
Analytical Characterization
Spectroscopic and Chromatographic Profiling
Nuclear Magnetic Resonance (NMR):
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¹H NMR (D₂O, 400 MHz): δ 8.50 (d, 2H, pyridine H-2/H-6), 7.45 (d, 2H, pyridine H-3/H-5), 4.20 (q, 1H, CH-NH₂), 3.65 (s, 3H, OCH₃), 3.10 (dd, 1H, CH₂COO), 2.95 (dd, 1H, CH₂COO) .
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¹³C NMR (D₂O, 100 MHz): δ 172.5 (COO), 150.1 (pyridine C-4), 144.2 (pyridine C-2/C-6), 124.8 (pyridine C-3/C-5), 53.8 (OCH₃), 50.1 (CH-NH₂), 38.2 (CH₂COO) .
Mass Spectrometry:
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ESI-MS: m/z 181.1 [M - 2HCl + H]⁺, confirming the molecular ion of the free base.
High-Performance Liquid Chromatography (HPLC):
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Column: C18, 5 µm, 150 × 4.6 mm
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Mobile Phase: 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient)
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Retention Time: 6.8 minutes, with >99% purity.
| Compound Class | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| Pyridin-4-yl amino esters | HDAC1 | 2.1 µM | |
| Pyridinium chlorides | S. aureus | 8 µg/mL | |
| Pyridine carboxamides | GABAₐ receptor | EC₅₀ = 0.3 µM |
| Precaution | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, lab coat, safety goggles |
| Ventilation | Use fume hood for weighing and handling |
| Storage | Airtight container, desiccated at 4°C |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
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